molecular formula C25H20N4O4 B11592107 (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11592107
M. Wt: 440.4 g/mol
InChI Key: JEBVKJOGSVNDNM-QGOAFFKASA-N
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Description

The compound (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a cyano group, a furan ring, and a pyrido[1,2-a]pyrimidin-4-one moiety, making it a subject of interest for researchers in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano group and the furan ring. Key reagents include cyanoacetic acid, furan-2-carbaldehyde, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidin-4-one derivatives, amine derivatives, and furan-2,3-dione compounds. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyano group and furan ring play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This modulation can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE: can be compared to other pyrido[1,2-a]pyrimidin-4-one derivatives, such as:

Uniqueness

The uniqueness of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[9-METHYL-2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring, in particular, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C25H20N4O4/c1-16-7-3-4-10-21(16)33-24-20(25(31)29-11-5-8-17(2)22(29)28-24)13-18(14-26)23(30)27-15-19-9-6-12-32-19/h3-13H,15H2,1-2H3,(H,27,30)/b18-13+

InChI Key

JEBVKJOGSVNDNM-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCC4=CC=CO4

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCC4=CC=CO4

Origin of Product

United States

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